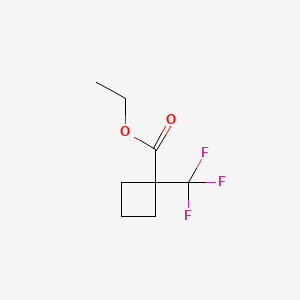

1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c1-2-13-6(12)7(4-3-5-7)8(9,10)11/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUISFJYNKIHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651281 | |

| Record name | Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040683-08-6 | |

| Record name | Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Trifluoromethylated Cyclobutane Scaffold

An In-depth Technical Guide to the Synthesis of Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate the physicochemical and biological properties of a parent molecule. When combined with the rigid, three-dimensional framework of a cyclobutane ring, it creates a bioisostere that is increasingly sought after by researchers. The 1-(trifluoromethyl)cyclobutane moiety can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter the acidity of nearby functional groups, thereby improving binding affinity and pharmacokinetic profiles.[1][2]

This guide provides a comprehensive technical overview of the primary synthetic strategies for obtaining a key building block in this class: ethyl 1-(trifluoromethyl)cyclobutanecarboxylate. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and offer field-proven insights into the causal relationships behind key experimental choices, empowering researchers to confidently replicate and adapt these methods.

Strategic Analysis of Synthetic Pathways

The synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate can be approached through several distinct strategies. The optimal choice depends on factors such as starting material availability, scalability, required stereochemical control, and tolerance for hazardous reagents. The most prevalent and scientifically robust methods can be categorized into two primary approaches:

-

Post-Cyclization Trifluoromethylation: This strategy involves the construction of a cyclobutane ring bearing a suitable functional group handle, followed by the introduction of the trifluoromethyl group. A common variant of this approach begins with a gem-dicarboxylic acid precursor.

-

Ring-Forming Reactions with a CF3 Synthon: This more contemporary approach builds the cyclobutane ring itself using a trifluoromethyl-containing building block, often through cycloaddition reactions. This method can offer excellent control over stereochemistry.[3]

This guide will focus on a detailed exploration of these two core strategies, presenting them as validated, step-by-step protocols.

Method 1: Synthesis via a Dicarboxylic Acid Precursor

This classical and reliable route leverages the commercially available diethyl 1,1-cyclobutanedicarboxylate. The core of this strategy is the conversion of one of the carboxylic acid groups into a trifluoromethyl group using a deoxyfluorinating agent, followed by the esterification of the remaining carboxyl group.

Logical Workflow

The pathway follows a logical progression from a stable, symmetrical starting material to the final, functionalized product. The key transformation relies on the powerful, albeit hazardous, reagent sulfur tetrafluoride (SF₄), which excels at converting carboxylic acids to trifluoromethyl groups.

Caption: Workflow for Synthesis via a Dicarboxylic Acid Precursor.

Expertise & Causality: The "Why" Behind the Protocol

-

Why start with a di-ester? Diethyl 1,1-cyclobutanedicarboxylate is a readily available and inexpensive starting material, synthesized via the condensation of diethyl malonate with 1,3-dibromopropane.[4] Its symmetry simplifies the initial hydrolysis step.

-

Why use SF₄? Sulfur tetrafluoride is a highly effective reagent for the exhaustive deoxyfluorination of carboxylic acids directly to trifluoromethyl groups. While alternatives exist, SF₄ provides a direct and often high-yielding transformation for this specific conversion.[5] Crucially, SF₄ is an extremely toxic and corrosive gas, and its use requires specialized equipment (such as a pressure reactor) and stringent safety protocols.

-

Why Fischer Esterification? This is a classic, robust, and cost-effective method for converting a carboxylic acid to an ethyl ester. Driving the equilibrium towards the product is easily achieved by using an excess of ethanol, which also serves as the solvent.

Experimental Protocol 1A: Synthesis of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid

This protocol is adapted from methodologies for deoxyfluorination of dicarboxylic acids and must be performed by trained personnel in a specialized chemical fume hood within a facility equipped to handle corrosive gases.[5]

-

Hydrolysis: To a solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to reflux for 4-6 hours until saponification is complete (monitored by TLC). Cool the reaction mixture, acidify to pH < 2 with concentrated HCl, and extract the product with ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,1-cyclobutanedicarboxylic acid, which is typically used without further purification.

-

Deoxyfluorination: In a Hastelloy or stainless-steel pressure vessel, place 1,1-cyclobutanedicarboxylic acid (1.0 eq). Cool the vessel to -78 °C and carefully condense sulfur tetrafluoride (SF₄, ~3.0 eq) into it. Add a catalytic amount of anhydrous hydrogen fluoride (HF, ~0.1 eq).

-

Reaction: Seal the reactor and heat it to 100-120 °C for 12-24 hours. The internal pressure will increase significantly.

-

Workup: After cooling the reactor to room temperature, slowly vent the excess SF₄ through a caustic scrubber. Carefully open the reactor and pour the contents onto ice water. Extract the aqueous phase with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude 1-(trifluoromethyl)cyclobutanecarboxylic acid can be purified by vacuum distillation or chromatography.

Experimental Protocol 1B: Fischer Esterification

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).

-

Catalysis: Carefully add concentrated sulfuric acid (0.05-0.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting carboxylic acid is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent. The resulting crude product, ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, can be purified by fractional distillation under reduced pressure to yield a colorless liquid.[6][7]

Method 2: Diastereoselective Synthesis via [2+2] Photocycloaddition

This modern approach constructs the trifluoromethylated cyclobutane scaffold with high stereocontrol using visible light photochemistry. The strategy involves a [2+2] cycloaddition between a suitable alkene and a trifluoromethylated ethylene derivative, followed by functional group manipulations to arrive at the target acid and, subsequently, the ester.

Logical Workflow

This pathway is elegant in its ability to build molecular complexity and stereocenters in a single key step under mild conditions. It capitalizes on the unique reactivity of strained ring systems and radical intermediates.

Caption: Workflow for Synthesis via [2+2] Photocycloaddition.

Expertise & Causality: The "Why" Behind the Protocol

-

Why Visible Light? Using visible light with a suitable photocatalyst (like thioxanthone) allows for the generation of radical intermediates under exceptionally mild conditions, avoiding harsh UV radiation or high temperatures that could degrade sensitive substrates or products.[3]

-

Why a Bromo-Substituted Alkene? The bromine atom serves as a valuable synthetic handle. After the cyclobutane ring is formed, the C-Br bond can be selectively cleaved via a radical-mediated process (hydrodebromination) to install a hydrogen atom.[3]

-

Why TTMSS? Tristrimethylsilylsilane (TTMSS) is an effective and clean hydride source for the reduction of carbon-bromide bonds under radical conditions.[3]

-

Why This Route for Stereocontrol? The concerted or stepwise nature of the photocycloaddition, governed by orbital symmetry rules and steric interactions in the transition state, allows for the predictable and diastereoselective formation of specific stereoisomers, a significant advantage over many traditional methods.[3]

Experimental Protocol 2: Synthesis of a Trifluoromethylated Cyclobutane Precursor

This protocol is a conceptual adaptation based on the diastereoselective synthesis of related trifluoromethylated cyclobutanes.[3]

-

Reaction Setup: In a borosilicate glass vial, combine the alkene substrate (e.g., coumarin, 1.0 eq), 1-bromo-1-trifluoromethylethene (1.5 eq), and thioxanthone (TX, 0.1 eq) in a suitable solvent such as acetonitrile.

-

Degassing: Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

-

Irradiation: Seal the vial and place it approximately 5-10 cm from a blue LED lamp (λ ≈ 450 nm). Irradiate the mixture with stirring at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

-

One-Pot Hydrodebromination: Once the cycloaddition is complete, add tristrimethylsilylsilane (TTMSS, 2.0 eq) and deionized water (2.0 eq) to the reaction mixture. Continue irradiation for another 6-12 hours until the brominated intermediate is consumed.

-

Workup and Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to isolate the diastereomerically enriched trifluoromethylated cyclobutane product (in this case, a lactone).

-

Subsequent Steps: The isolated lactone can be hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield a hydroxy-carboxylic acid. Further chemical steps would be required to remove the hydroxyl group and convert the resulting acid to the final ethyl ester target.

Comparative Analysis of Synthetic Routes

| Feature | Method 1: Dicarboxylic Acid Route | Method 2: Photocycloaddition Route |

| Starting Materials | Diethyl 1,1-cyclobutanedicarboxylate | Various alkenes, 1-bromo-1-trifluoromethylethene |

| Key Reagents | SF₄ , NaOH, H₂SO₄ | Thioxanthone, TTMSS, Visible Light Source |

| Number of Steps | 3 (from di-ester) | Multi-step from initial cycloadduct |

| Stereocontrol | None; produces a racemic mixture | High diastereoselectivity possible[3] |

| Advantages | Utilizes inexpensive starting materials; direct conversion. | Mild reaction conditions; high stereocontrol; avoids highly toxic gases. |

| Disadvantages | Requires handling of extremely hazardous SF₄ ; lacks stereocontrol. | Requires specialized photochemical setup; substrate scope may be limited; indirect route to the final target. |

Conclusion

The synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is a task of significant relevance to medicinal and materials chemistry. This guide has detailed two divergent and robust strategies for its preparation. The classical approach via deoxyfluorination of 1,1-cyclobutanedicarboxylic acid offers a direct route from simple starting materials but is overshadowed by the significant safety challenges associated with using sulfur tetrafluoride. In contrast, the modern photocycloaddition strategy provides an elegant, mild, and stereocontrolled pathway to complex trifluoromethylated cyclobutane scaffolds, which can then be elaborated to the desired product.

The choice of synthetic route will ultimately be guided by the specific needs and capabilities of the research team. For scalability and directness where stereochemistry is not a concern, the dicarboxylic acid route may be considered with appropriate safety infrastructure. For discovery chemistry, where precision, stereocontrol, and mild conditions are paramount, the photochemical approach represents the state of the art.

References

- Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]- Photocycloaddition and Water-Assisted Hydrodebromination. (2022). American Chemical Society.

- Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. (2020). Organic Process Research & Development.

- Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. (2025).

- The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). Journal of Organic and Pharmaceutical Chemistry.

- 1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester. PubChem.

- 1-TRIFLUOROMETHYLCYCLOBUTANE-1-CARBOXYLIC ACID. ChemicalBook.

- 1-(Trifluoromethyl)cyclobutanecarboxylic acid. Chem-Impex.

- 1-(Trifluoromethyl)cyclobutanecarboxylic acid. CymitQuimica.

- 1-TRIFLUOROMETHYLCYCLOBUTANE-1-CARBOXYLIC ACID. (2025). ChemicalBook.

- 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 277756-45-3: 1-(Trifluoromethyl)cyclobutanecarboxylic … [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. 1-TRIFLUOROMETHYLCYCLOBUTANE-1-CARBOXYLIC ACID | 277756-45-3 [amp.chemicalbook.com]

- 7. 1-TRIFLUOROMETHYLCYCLOBUTANE-1-CARBOXYLIC ACID | 277756-45-3 [chemicalbook.com]

An In-Depth Technical Guide to 1-(Trifluoromethyl)cyclobutanecarboxylic Acid Ethyl Ester: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, a valuable building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto a cyclobutane scaffold imparts unique conformational constraints and electronic properties, making this molecule a significant tool for researchers and drug development professionals. This document details the compound's key characteristics, provides a validated synthetic protocol, explores its reactivity, and discusses its applications in the design of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The strategic incorporation of fluorine and strained ring systems into drug candidates has emerged as a powerful approach to modulate key properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] The trifluoromethyl group, in particular, is a bioisostere for a methyl group but with vastly different electronic properties, offering a means to fine-tune a molecule's interaction with its biological target.[3]

The cyclobutane motif, a four-membered carbocycle, provides a rigid and three-dimensional scaffold that can effectively orient pharmacophoric elements in a defined spatial arrangement.[2] The combination of a trifluoromethyl group and a cyclobutane ring in 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester creates a building block with significant potential for the synthesis of innovative therapeutics. This guide serves as a detailed resource for scientists leveraging this compound in their research and development endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective application.

Physical and Chemical Properties

The key physicochemical properties of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1040683-08-6 | [4] |

| Molecular Formula | C₈H₁₁F₃O₂ | [4] |

| Molecular Weight | 196.17 g/mol | [4] |

| Boiling Point | 61-63 °C at 20 mmHg | N/A |

| Density | 1.252 g/cm³ (Predicted) | N/A |

| Appearance | Colorless liquid | N/A |

| Solubility | Soluble in most organic solvents | N/A |

Spectroscopic Data

While experimental spectra for this specific compound are not widely published, the following data are predicted based on its structure and data from analogous compounds.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ 2.50-2.30 (m, 4H, cyclobutane-H)

-

δ 2.20-2.00 (m, 2H, cyclobutane-H)

-

δ 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 172.5 (C=O)

-

δ 126.0 (q, J = 283 Hz, -CF₃)

-

δ 62.0 (-OCH₂)

-

δ 48.0 (q, J = 28 Hz, C-CF₃)

-

δ 30.0 (cyclobutane-CH₂)

-

δ 16.0 (cyclobutane-CH₂)

-

δ 14.0 (-CH₃)

-

-

Infrared (IR) Spectroscopy (neat, cm⁻¹):

-

~2980 (C-H stretch, alkyl)

-

~1745 (C=O stretch, ester)

-

~1250, 1150 (C-F stretch)

-

-

Mass Spectrometry (EI):

-

m/z (relative intensity): 196 (M⁺), 167, 151, 127, 69

-

Synthesis of Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate

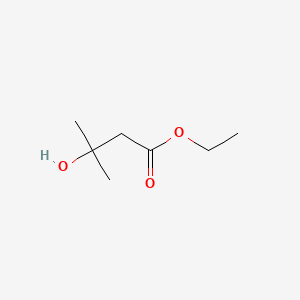

The synthesis of the title compound can be achieved through a multi-step sequence starting from the commercially available ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate.[5] This approach leverages a key trifluorination step.

Synthetic Workflow

The overall synthetic strategy involves the oxidation of the primary alcohol to an aldehyde, followed by the introduction of the trifluoromethyl group, and subsequent esterification.

Caption: Synthetic workflow for ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.

Detailed Experimental Protocol

Step 1: Oxidation of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

-

To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

-

After 15 minutes, add a solution of ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq.) in DCM dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 1-formylcyclobutane-1-carboxylate, which can be used in the next step without further purification.

Step 2: Trifluoromethylation and Hydrolysis

-

To a solution of crude ethyl 1-formylcyclobutane-1-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add (trifluoromethyl)trimethylsilane (Ruppert's reagent, 1.5 eq.) and a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq.).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture with 1 M HCl and stir for 1 hour to effect hydrolysis of the intermediate silyl ether and ester.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain 1-(trifluoromethyl)cyclobutane-1-carboxylic acid.

Step 3: Esterification

-

Dissolve 1-(trifluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq.) in an excess of ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by distillation under reduced pressure to afford the final product, ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.

Chemical Reactivity and Synthetic Utility

The presence of the ester and trifluoromethyl groups dictates the reactivity of this molecule.

Caption: Key reactions of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.

-

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield 1-(trifluoromethyl)cyclobutanecarboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amide derivatives via standard amide coupling protocols.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, [1-(trifluoromethyl)cyclobutyl]methanol, using strong reducing agents such as lithium aluminum hydride.

-

Amide Formation: Following hydrolysis, the resulting carboxylic acid can be coupled with a wide range of amines to generate a diverse library of amide-containing compounds for structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry

The unique structural and electronic properties of this compound and its derivatives make them attractive building blocks in drug design. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and can increase binding affinity through favorable interactions with the target protein.[1] The rigid cyclobutane scaffold helps to lock the molecule in a specific conformation, which can lead to improved potency and selectivity.[2]

While specific examples of marketed drugs containing this exact fragment are not prevalent, the use of trifluoromethylated cyclobutane derivatives is an active area of research in the development of novel therapeutics for a range of diseases. For instance, similar fluorinated cyclobutane motifs have been incorporated into inhibitors of cannabinoid receptor type 2 (CB2) and FMS-like tyrosine kinase 3 (FLT3).[6]

Safety and Handling

Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is classified as a flammable liquid and vapor. It is also a skin, eye, and respiratory irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid cyclobutane core and an electron-withdrawing trifluoromethyl group provides a powerful tool for the design of novel therapeutic agents with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its reactivity and applications, serving as a valuable resource for researchers in the field.

References

-

Homon, A. A., Shynder, L., Hryshchuk, O. V., Grygorenko, O. O., & Kondratov, I. S. (n.d.). Synthesis of novel α-trifluoromethyl cyclobutane-containing building blocks. Scilit. Retrieved from [Link]

- Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ethyl 1-[2-hydroxy-3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate. (n.d.). Chemspace. Retrieved from [Link]

-

Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

- Mykhailiuk, P. K. (2021). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal, 27(48), 12347-12354.

-

PubChem. (n.d.). Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate. Retrieved from [Link]

- Grygorenko, O. O. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 25-36.

-

PubChem. (n.d.). Ethyl cyclobut-1-ene-1-carboxylate. Retrieved from [Link]

-

Ethyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutane-1-carboxylate. (n.d.). Pharmaffiliates. Retrieved from [Link]

- Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.

- Sridevi, N. S., & Kumar, A. (2024). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 17(1), 103.

- de Lucas, A. I. C., et al. (2021).

-

Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. US9517992B2 - Organic compounds - Google Patents [patents.google.com]

- 3. Ethyl cyclobutanecarboxylate [webbook.nist.gov]

- 4. This compound | C8H11F3O2 | CID 28309116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C8H14O3 | CID 15670506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

A Comprehensive Technical Guide to Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate

CAS Number: 1040683-08-6

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto a cyclobutane scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document will detail the compound's properties, outline a robust synthetic methodology grounded in established chemical principles, and discuss its applications and the mechanistic rationale for its use in modern drug development. Safety protocols and handling procedures are also provided to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Medicinal Chemistry

The design of novel pharmaceuticals is a complex endeavor, often hinging on the subtle modulation of a molecule's properties to enhance efficacy, selectivity, and pharmacokinetic profiles. In this context, the introduction of fluorine, particularly as a trifluoromethyl (CF3) group, has become a cornerstone of modern drug design.[1][2] The CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][3]

Simultaneously, strained ring systems like cyclobutane have garnered increasing attention for their ability to serve as rigid, three-dimensional scaffolds.[4] The unique puckered structure of the cyclobutane ring can orient pharmacophoric elements in distinct vectors, offering a pathway to novel intellectual property and improved biological activity.

Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate emerges at the intersection of these two powerful strategies, offering a pre-functionalized building block that combines the benefits of both a trifluoromethyl group and a cyclobutane core. This guide will serve as a comprehensive resource for researchers looking to leverage this compound in their drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1040683-08-6 | [5] |

| Molecular Formula | C₈H₁₁F₃O₂ | [5] |

| Molecular Weight | 196.17 g/mol | [5] |

| Boiling Point | 61-63 °C at 20 mmHg | [6] |

| Density (Predicted) | 1.252 ± 0.06 g/cm³ | [6] |

| IUPAC Name | ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | [5] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show a quartet and a triplet corresponding to the ethyl ester protons. The cyclobutane protons will likely appear as complex multiplets. The presence of the electron-withdrawing CF3 group will cause a downfield shift of the adjacent cyclobutane protons compared to the non-fluorinated analogue.

-

¹³C NMR: Key signals will include the carbonyl carbon of the ester, the quaternary carbon attached to the CF3 group (which will appear as a quartet due to C-F coupling), the carbons of the ethyl group, and the methylene carbons of the cyclobutane ring. The CF3 carbon itself will also be a prominent quartet.

-

¹⁹F NMR: A sharp singlet is expected, as all three fluorine atoms are chemically equivalent.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns of an ethyl ester and loss of the trifluoromethyl group.

Synthesis and Mechanistic Considerations

The synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate can be approached through the trifluoromethylation of a suitable cyclobutane precursor. A logical and scalable synthetic route initiates from the readily available 1,1-cyclobutanedicarboxylic acid.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to the target compound.

Step-by-Step Experimental Protocol

Step 1: Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

-

To a round-bottom flask equipped with a distillation apparatus, add 1,1-cyclobutanedicarboxylic acid.

-

Heat the flask in an oil bath to 160-170 °C. Carbon dioxide will evolve.

-

Continue heating until gas evolution ceases.

-

Increase the bath temperature to 210-220 °C and distill the crude cyclobutanecarboxylic acid.

-

Redistill the product to obtain pure cyclobutanecarboxylic acid.

Causality: Thermal decarboxylation of β-dicarboxylic acids is a classic and efficient method for the synthesis of the corresponding monocarboxylic acid. The high temperature provides the necessary activation energy for the concerted mechanism involving a cyclic transition state.

Step 2: Trifluoromethylation of Cyclobutanecarboxylic Acid

This step is the most critical and can be achieved via several modern trifluoromethylation methods. One robust approach involves a radical-mediated process.

-

In a well-ventilated fume hood, dissolve cyclobutanecarboxylic acid in a suitable organic solvent (e.g., acetonitrile).

-

Add a silver catalyst (e.g., AgNO₃) and an oxidant (e.g., K₂S₂O₈).

-

Add a trifluoromethyl source, such as sodium triflinate (CF₃SO₂Na, Langlois' reagent).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate under reduced pressure.

-

Purify the resulting 1-(trifluoromethyl)cyclobutanecarboxylic acid by column chromatography or distillation.

Mechanistic Insight: This transformation likely proceeds through a radical mechanism. The oxidant generates sulfate radicals, which in turn can abstract a hydrogen atom from the carboxylic acid, leading to a carboxyl radical that decarboxylates to form a cyclobutyl radical. This radical is then trapped by the trifluoromethyl source. Alternatively, a silver(I)/silver(II) catalytic cycle can facilitate the generation of the key radical intermediates.

Caption: Plausible radical mechanism for trifluoromethylation.

Step 3: Fischer Esterification

-

Combine 1-(trifluoromethyl)cyclobutanecarboxylic acid with an excess of absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After cooling, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the ethyl ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, by vacuum distillation.

Self-Validation: Each step of this synthesis can be monitored by standard analytical techniques (TLC, GC-MS, NMR). The purity of the final product should be confirmed by NMR spectroscopy and elemental analysis to validate the success of the protocol.

Applications in Drug Development

The title compound is a valuable building block for introducing the 1-(trifluoromethyl)cyclobutyl moiety into larger molecules. This structural motif is particularly advantageous in drug design for several reasons:

-

Metabolic Stability: The trifluoromethyl group is highly resistant to oxidative metabolism, which can block a potential metabolic soft spot and increase the half-life of a drug.

-

Lipophilicity and Permeability: The CF3 group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Conformational Restriction: The rigid cyclobutane ring reduces the number of accessible conformations of a molecule, which can lead to higher binding affinity and selectivity for its biological target.[4]

-

Novel Chemical Space: The unique three-dimensional shape of the 1-(trifluoromethyl)cyclobutyl group allows for the exploration of novel chemical space, potentially leading to new pharmacophore arrangements and improved intellectual property positions.

This building block can be hydrolyzed to the corresponding carboxylic acid or the ester can be directly used in reactions such as Claisen condensations or as a precursor to amides, ketones, and alcohols, providing a versatile entry point for a wide range of derivatives.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical reagent.

Hazard Identification

Based on available safety data sheets, ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is classified with the following hazards:

-

Flammable liquid and vapor (H226).[5]

-

Causes skin irritation (H315).[5]

-

Causes serious eye irritation (H319).[5]

-

May cause respiratory irritation (H335).[5]

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Wash hands thoroughly after handling. Avoid breathing vapors or mist. Do not eat, drink, or smoke in the laboratory.[7][10]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Recommended storage temperature is 2-8°C.[6]

Conclusion

Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is a strategically designed building block that offers significant advantages for medicinal chemists. Its unique combination of a rigid cyclobutane scaffold and a metabolically robust, lipophilic trifluoromethyl group provides a powerful tool for optimizing lead compounds and exploring novel chemical space. The synthetic route outlined in this guide is based on well-established, scalable chemical transformations, ensuring its accessibility for research and development. By understanding its properties, synthesis, and safe handling, researchers can effectively incorporate this valuable intermediate into their drug discovery pipelines, accelerating the development of next-generation therapeutics.

References

-

(Trifluoromethyl)cyclobutanes in drug discovery. - ResearchGate. Available at: [Link]

-

1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester | C8H11F3O2 | CID 28309116 - PubChem. Available at: [Link]

-

The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available at: [Link]

-

The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]

-

Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents - CONICET. Available at: [Link]

-

1,1-Cyclobutanedicarboxylic acid - Organic Syntheses. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H11F3O2 | CID 28309116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1040683-08-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Unlocking New Therapeutic Potential: A Technical Guide to the Strategic Application of Ethyl 1-(Trifluoromethyl)cyclobutane-1-carboxylate in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate, a pivotal building block in modern medicinal chemistry. Rather than possessing a singular, intrinsic mechanism of action, the strategic importance of this compound lies in its role as a bioisosteric replacement for the ubiquitous tert-butyl group. Its incorporation into bioactive molecules can significantly modulate their physicochemical and pharmacokinetic properties, thereby refining their therapeutic efficacy and safety profiles. This document will elucidate the underlying principles of this approach, supported by experimental evidence and theoretical frameworks, to empower researchers in their quest for novel therapeutics.

The Principle of Bioisosterism: The Core of Ethyl 1-(Trifluoromethyl)cyclobutane-1-carboxylate's Utility

The primary role of the 1-(trifluoromethyl)cyclobutyl moiety, derived from ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate, is to serve as a structural mimic for the tert-butyl group.[1][2][3] This concept, known as bioisosterism, is a cornerstone of rational drug design, where a functional group is replaced by another with similar spatial and electronic characteristics to enhance the compound's biological activity or to mitigate undesirable properties.[1]

The tert-butyl group is a common feature in many drug molecules, often contributing to receptor binding and overall molecular architecture. However, it can also introduce metabolic liabilities. The 1-(trifluoromethyl)cyclobutyl group offers a sophisticated alternative, preserving the steric bulk of the tert-butyl group while introducing the unique electronic properties of the trifluoromethyl (CF3) group.[1][2]

Key Physicochemical Property Modulation:

| Property | Effect of Replacing tert-Butyl with 1-(Trifluoromethyl)cyclobutyl | Rationale |

| Lipophilicity (logD) | Moderate Increase | The highly electronegative fluorine atoms in the CF3 group increase the molecule's affinity for lipid environments.[1][2] |

| Metabolic Stability | Often Enhanced | The C-F bond is significantly stronger than a C-H bond, making the CF3 group less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1] |

| Aqueous Solubility | Generally Preserved or Slightly Decreased | While lipophilicity increases, the overall impact on water solubility can be variable and context-dependent.[2] |

| Steric Profile | Slightly Larger | The 1-(trifluoromethyl)cyclobutyl group occupies a slightly greater volume than a tert-butyl group.[1] |

The Impact on Mechanism of Action: A Tale of Preservation and Enhancement

Crucially, the isosteric replacement of a tert-butyl group with a 1-(trifluoromethyl)cyclobutyl group has been shown to preserve the original mode of bioactivity of the parent molecule.[1] This indicates that the core pharmacophore of the drug continues to interact with its biological target (e.g., enzyme or receptor) in a similar manner. The primary influence of the 1-(trifluoromethyl)cyclobutyl group is therefore not to introduce a new mechanism of action, but to refine the existing one by optimizing the molecule's pharmacokinetic profile.

Experimental Workflow: Evaluating the Impact of Bioisosteric Replacement

The decision to incorporate ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate into a drug discovery program is validated through a systematic experimental workflow. This process is designed to confirm that the bioisosteric replacement achieves the desired improvements without compromising the intended biological activity.

Step-by-Step Methodology:

-

Synthesis of Analogues: The initial step involves the chemical synthesis of the parent bioactive compound containing a tert-butyl group and its analogue with the 1-(trifluoromethyl)cyclobutyl group. Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate serves as a key reagent in the synthesis of the latter.

-

In Vitro Target Engagement Assays: Both compounds are then tested in parallel in biochemical or cellular assays to determine their potency against the intended biological target. This could involve enzyme inhibition assays (measuring IC50 values) or receptor binding assays (measuring Ki values). The goal is to confirm that the analogue retains a comparable or improved level of activity.

-

Physicochemical Property Determination: Key physicochemical properties such as lipophilicity (logD) and aqueous solubility are experimentally determined for both compounds.

-

In Vitro ADME Profiling: The metabolic stability of the compounds is assessed using in vitro systems such as liver microsomes or hepatocytes. This provides a direct comparison of their susceptibility to metabolic degradation.

-

Cellular Efficacy and Toxicity: The effects of the compounds are evaluated in relevant cell-based models to assess their functional consequences and potential cytotoxicity.

-

In Vivo Pharmacokinetic Studies (if warranted): Based on promising in vitro data, in vivo studies in animal models may be conducted to evaluate the oral bioavailability, half-life, and overall exposure of the compounds.

Visualizing the Strategy: Bioisosteric Replacement Workflow

The following diagram illustrates the logical flow of the experimental validation process.

Sources

The Strategic Incorporation of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid Ethyl Ester in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is a privileged moiety due to its unique electronic properties, metabolic stability, and ability to modulate the physicochemical characteristics of a parent molecule.[1] When combined with the conformationally constrained cyclobutane ring, the resulting 1-(trifluoromethyl)cyclobutane core offers a compelling three-dimensional building block for creating novel therapeutic agents.[2][3] This in-depth guide focuses on a key derivative of this scaffold, 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester, providing a comprehensive overview of its synthesis, characterization, and burgeoning applications in pharmaceutical research.

The strategic advantage of the trifluoromethyl-cyclobutane motif lies in its ability to serve as a bioisostere for commonly used, yet often metabolically labile, groups like the tert-butyl group.[4] This substitution can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[5] This guide will delve into the practical aspects of utilizing ethyl 1-(trifluoromethyl)cyclobutanecarboxylate as a versatile intermediate for accessing these desirable molecular attributes.

Physicochemical Properties and Molecular Descriptors

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in drug design and synthesis. These properties, summarized in the table below, influence its reactivity, solubility, and pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁F₃O₂ | PubChem[6] |

| Molecular Weight | 196.17 g/mol | PubChem[6] |

| CAS Number | 1040683-08-6 | PubChem[6] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 61-63 °C at 20 mmHg | |

| Density | 1.252 ± 0.06 g/cm³ (Predicted) | |

| XLogP3 | 2.4 | PubChem[6] |

| Hydrogen Bond Donor Count | 0 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

The presence of the trifluoromethyl group significantly impacts the electronic nature and lipophilicity of the molecule, as indicated by the predicted XLogP3 value. This increased lipophilicity can enhance membrane permeability, a crucial factor for drug absorption and distribution.

Synthesis and Methodologies: A Practical Approach

The synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is most commonly achieved through the esterification of its corresponding carboxylic acid. A robust and widely applicable method for this transformation is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[7]

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.

Detailed Experimental Protocol: Fischer-Speier Esterification

This protocol outlines a standard procedure for the synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.

Materials:

-

1-(Trifluoromethyl)cyclobutanecarboxylic acid

-

Absolute ethanol (reagent grade)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(trifluoromethyl)cyclobutanecarboxylic acid in an excess of absolute ethanol (typically 5-10 equivalents). The ethanol serves as both a reactant and the solvent, driving the equilibrium towards the product side.[5]

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the reaction mixture. The addition should be done slowly as the dissolution of sulfuric acid in ethanol is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically allowed to proceed for several hours to reach completion.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess ethanol is then removed under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: The residue is then diluted with an organic solvent such as diethyl ether or ethyl acetate and transferred to a separatory funnel. The organic layer is carefully washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.[8] This should be done cautiously due to the evolution of carbon dioxide gas. The organic layer is then washed with water and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.

-

Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica gel to obtain the final product in high purity.

Causality Behind Experimental Choices:

-

Excess Ethanol: The use of a large excess of ethanol is a key principle of the Fischer esterification. According to Le Chatelier's principle, increasing the concentration of one of the reactants shifts the equilibrium towards the formation of the products, thereby increasing the yield of the ester.[9]

-

Acid Catalyst: The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid) makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] This significantly increases the rate of the reaction.

-

Aqueous Workup and Neutralization: The washing steps with sodium bicarbonate and brine are crucial for removing the acid catalyst and any unreacted carboxylic acid, as well as any water-soluble byproducts, ensuring the purity of the final product.

Characterization and Spectroscopic Analysis

Unequivocal characterization of the synthesized ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is essential for its use in further research and development. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show a quartet corresponding to the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃) of the ethyl group. The cyclobutane protons will likely appear as complex multiplets in the aliphatic region.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon attached to the trifluoromethyl group, the carbons of the ethyl group, and the methylene carbons of the cyclobutane ring.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of the electronic environment of the CF₃ group.[11]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.17 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments of the cyclobutane ring.

Applications in Drug Development: A Scaffold for Innovation

The true value of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate lies in its potential as a versatile building block in medicinal chemistry. The trifluoromethyl-cyclobutane motif has been increasingly incorporated into drug candidates to enhance their pharmacological properties.[12]

Conceptual Application in Drug Design

Caption: Versatility of the title compound in synthesizing bioactive molecules.

The ester functionality of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate serves as a convenient handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures. For instance:

-

Hydrolysis to the corresponding carboxylic acid provides a key intermediate for the formation of amides, which are prevalent in many drug molecules.

-

Direct amidation can be achieved by reacting the ester with amines under appropriate conditions.

-

Reduction of the ester group can yield the corresponding alcohol, which can be further functionalized or used as a key structural element.

While specific examples of drug candidates directly utilizing ethyl 1-(trifluoromethyl)cyclobutanecarboxylate as a starting material are not prevalent in the reviewed literature, the strategic importance of the trifluoromethyl-cyclobutane core is well-established. For example, related trifluoromethylated cyclobutane carboxylic acids and their derivatives have been explored in the development of inhibitors for various biological targets.[13][14] The title compound represents a readily accessible and versatile entry point for the synthesis of libraries of compounds containing this valuable pharmacophore for screening in various disease areas.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via Fischer esterification is a straightforward and scalable process. The unique combination of a conformationally rigid cyclobutane scaffold and the electronically influential trifluoromethyl group provides a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates.

As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of fluorinated building blocks like ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is expected to play an increasingly important role. Further exploration of its application in the synthesis of diverse compound libraries will undoubtedly lead to the discovery of new and innovative drug candidates across a wide range of therapeutic areas.

References

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Royal Society of Chemistry.

- (Trifluoromethyl)cyclobutanes in drug discovery. [Diagram]. (n.d.). ResearchGate.

- Fischer Esterification. (n.d.).

- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.

- 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. (n.d.).

- Supporting Information. (n.d.). Royal Society of Chemistry.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. (n.d.). Organic Syntheses.

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6).

- Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals.

- Esterific

- Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.).

- acid catalyzed esterification: Topics by Science.gov. (n.d.).

- Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.).

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.

- This compound. (n.d.). PubChem.

- Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (n.d.). Pendidikan Kimia.

- (PDF) Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism: Acylium Ion as a Sharing Active Intermediate via a Spontaneous Trimolecular Reaction Based on Density Functional Theory Calculation and Supported by Electrospray Ionization- Mass Spectrometry. (2025, August 10).

- Fischer Esterific

- (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. (2024, September 6).

- Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2- carboxylates from alkylidenemalononitrile. (2025, October 10). ChemRxiv.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. science.gov [science.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | C8H11F3O2 | CID 28309116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 9. athabascau.ca [athabascau.ca]

- 10. rsc.org [rsc.org]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid [ouci.dntb.gov.ua]

The Emergence of a Key Bioisostere: A Technical Guide to the Discovery and History of Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate

For Immediate Release

[CITY, STATE] – In the landscape of modern drug discovery and development, the strategic modification of molecular scaffolds to enhance efficacy, selectivity, and pharmacokinetic properties is paramount. Among the array of chemical motifs employed to this end, the 1-(trifluoromethyl)cyclobutyl group has emerged as a compelling bioisosteric replacement for the ubiquitous tert-butyl group. This in-depth technical guide delves into the discovery, history, and synthesis of a key building block in this class: ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.

Introduction: The Rise of a Novel Bioisostere

The tert-butyl group, with its distinct steric and electronic properties, is a common feature in a multitude of bioactive molecules. However, its susceptibility to metabolic oxidation can limit the therapeutic potential of drug candidates. This has driven the search for metabolically robust replacements that mimic its spatial arrangement. The 1-(trifluoromethyl)cyclobutyl moiety has garnered significant attention in this regard, offering a similar three-dimensional profile to the tert-butyl group while often conferring improved metabolic stability.[1][2] The title compound, ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, serves as a crucial synthetic intermediate for introducing this valuable pharmacophore.

The Genesis: An Inferred History of First Synthesis

While a singular, seminal publication heralding the "discovery" of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate (CAS Number: 1040683-08-6) is not readily apparent in the scientific literature, its initial synthesis can be logically inferred from foundational work in fluorine chemistry. A pivotal publication by Dmowski and Wolniewicz in 2000 detailed the synthesis of 1-(trifluoromethyl)-cycloalkanecarboxylic acids via the reaction of cycloalkane-1,1-dicarboxylic acids with sulfur tetrafluoride (SF₄).[3][4][5] This work laid the groundwork for accessing the parent carboxylic acid of our target molecule.

The subsequent conversion of a carboxylic acid to its corresponding ethyl ester is a fundamental and routine transformation in organic synthesis, typically achieved through Fischer esterification. It is therefore highly probable that the first preparation of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate followed this two-step sequence.

The Foundational Dmowski-Wolniewicz Reaction

The initial step involves the fluorinative decarboxylation of 1,1-cyclobutanedicarboxylic acid. This reaction, utilizing the potent fluorinating agent sulfur tetrafluoride, transforms one of the carboxylic acid groups into a trifluoromethyl group while the other remains intact.

Diagram 1: The Dmowski-Wolniewicz Reaction

Caption: Conversion of 1,1-cyclobutanedicarboxylic acid to 1-(trifluoromethyl)cyclobutanecarboxylic acid.

Subsequent Esterification

The resulting 1-(trifluoromethyl)cyclobutanecarboxylic acid would then undergo a standard Fischer esterification. This acid-catalyzed reaction with ethanol yields the desired ethyl ester.

Diagram 2: Fischer Esterification

Caption: Formation of the ethyl ester via Fischer esterification.

Modern Synthetic Approaches

While the Dmowski-Wolniewicz/Fischer esterification sequence represents a plausible historical route, contemporary organic synthesis has evolved to provide more direct and efficient methods.

Direct Trifluoromethylation of Ester Precursors

More recent strategies focus on the direct introduction of the trifluoromethyl group onto a pre-existing cyclobutane ester framework. One such conceptual approach involves the trifluoromethylation of an enolate derived from a suitable cyclobutane precursor.

Diagram 3: Conceptual Modern Synthetic Workflow

Caption: A generalized modern approach to the target ester.

Physicochemical Properties and Data

The structural modification of replacing a tert-butyl group with a 1-(trifluoromethyl)cyclobutyl group imparts significant changes in physicochemical properties, which are critical for drug development.

| Property | tert-Butyl Group | 1-(Trifluoromethyl)cyclobutyl Group |

| Lipophilicity (cLogP) | High | Generally Higher |

| Metabolic Stability | Often a site of metabolic oxidation | Generally more resistant to oxidation |

| Steric Profile | Bulky, tetrahedral | Similar bulk, more rigid |

| Electronic Effect | Electron-donating | Strongly electron-withdrawing |

Experimental Protocols

Protocol 1: Synthesis of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid (Adapted from Dmowski & Wolniewicz, 2000)[3][4][5]

-

Reaction Setup: In a high-pressure autoclave, place 1,1-cyclobutanedicarboxylic acid.

-

Reagent Addition: Cool the autoclave and carefully condense sulfur tetrafluoride (SF₄) into the vessel.

-

Reaction Conditions: Seal the autoclave and heat to the specified temperature (e.g., 100-120 °C) for several hours.

-

Work-up: After cooling and venting the excess SF₄, carefully open the autoclave. The crude product is then purified by distillation or crystallization.

Protocol 2: Fischer Esterification to Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(trifluoromethyl)cyclobutanecarboxylic acid in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude ester can be purified by distillation.

Conclusion

The history of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is intrinsically linked to the broader evolution of organofluorine chemistry and the increasing demand for sophisticated molecular building blocks in medicinal chemistry. While its initial synthesis was likely a straightforward extension of established methods, its significance has grown considerably with the recognition of the 1-(trifluoromethyl)cyclobutyl group as a valuable bioisostere. The continued development of efficient and scalable synthetic routes to this and related compounds will undoubtedly fuel further innovation in the design of next-generation therapeutics.

References

-

Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(9), 1369–1377. [Link]

-

Dmowski, W., & Wolniewicz, A. (2000). Selective reactions of 1,1-cycloalkanedicarboxylic acids with SF4. A route to 1,1-bis(trifluoromethyl)cycloalkanes, 1-fluoroformyl-1-(trifluoromethyl)cycloalkanes and 1-(trifluoromethyl)-1-cycloalkanecarboxylic acids. Journal of Fluorine Chemistry, 102(1-2), 141–146. [Link]

-

PubChem. (n.d.). Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

-

Demchuk, O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]

-

Rotella, D. P. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 445–446. [Link]

-

PubChem. (n.d.). 1-(Trifluoromethyl)cyclobutanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Reactions of 1,1-Cycloalkanedicarboxylic Acids with SF4. A Route to 1,1-Bis(trifluoromethyl)cycloalkanes, 1-Fluoroformyl-1-(trifluoromethyl)cycloalkanes and 1-(Trifluoromethyl)-1-cycloalkanecarboxylic Acids. Retrieved from [Link]

-

Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blo… [ouci.dntb.gov.ua]

- 4. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid Ethyl Ester: An In-depth Technical Guide

Introduction

1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of the trifluoromethyl group can significantly alter the physicochemical properties of the parent molecule, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate characterization of this compound is paramount for its effective utilization and for ensuring the reproducibility of scientific studies. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols detailed herein are based on established, robust methodologies to ensure the acquisition of high-quality data.

Compound Identification:

| IUPAC Name | ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate |

| Molecular Formula | C₈H₁₁F₃O₂ |

| Molecular Weight | 196.17 g/mol |

| CAS Number | 1040683-08-6 |

| Chemical Structure |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group and the cyclobutane ring protons. The electron-withdrawing trifluoromethyl group will influence the chemical shifts of the adjacent cyclobutane protons, causing them to appear at a lower field compared to unsubstituted cyclobutane derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet (q) | 2H | -OCH₂CH₃ |

| ~2.2-2.6 | Multiplet (m) | 4H | Cyclobutane -CH₂- |

| ~1.9-2.1 | Multiplet (m) | 2H | Cyclobutane -CH₂- |

| ~1.3 | Triplet (t) | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The quaternary carbon attached to the trifluoromethyl group is expected to show a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Ester) |

| ~125 (q) | -CF₃ |

| ~62 | -OCH₂CH₃ |

| ~50 (q) | C-CF₃ |

| ~30 | Cyclobutane -CH₂- |

| ~15 | Cyclobutane -CH₂- |

| ~14 | -OCH₂CH₃ |

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for the detection of fluorine atoms. A single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-70 | Singlet (s) | -CF₃ |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-resolution NMR spectra.[1][2][3][4][5]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

-

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, and relaxation delay).

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Diagram 1: Experimental Workflow for NMR Spectroscopy

A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester and the C-F bonds of the trifluoromethyl group.

Predicted IR Absorption Bands

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-3000 | Medium | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1100-1300 | Strong | C-F stretch (trifluoromethyl) |

| ~1150-1250 | Strong | C-O stretch (ester) |

Experimental Protocol for FT-IR Data Acquisition

The following protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.[6][7][8][9][10]

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and the software is running.

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

-

-

Background Collection:

-

With the clean, empty ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

-

Data Processing and Cleanup:

-

The software will automatically subtract the background from the sample spectrum.

-

Label the significant peaks in the spectrum.

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Diagram 2: Experimental Workflow for FT-IR Spectroscopy

A typical workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. For this compound, MS can be used to confirm the molecular weight and to gain structural information from the fragmentation pattern.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 196. The fragmentation pattern will likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and the trifluoromethyl group (-CF₃).

Table 5: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment |

| 196 | [M]⁺ (Molecular Ion) |

| 167 | [M - C₂H₅]⁺ |